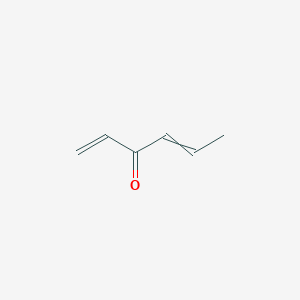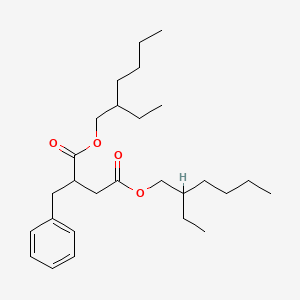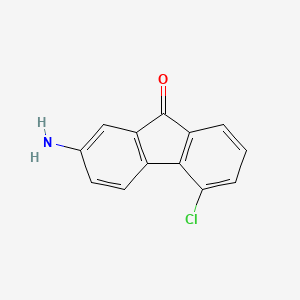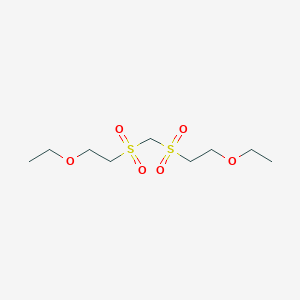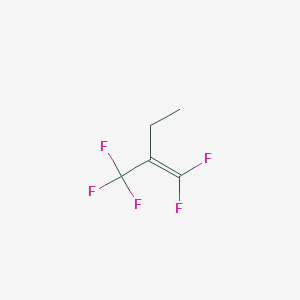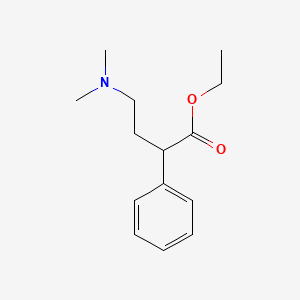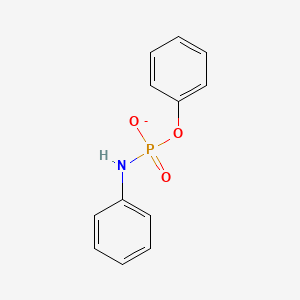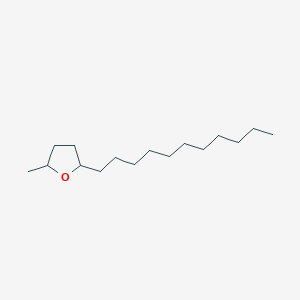![molecular formula C22H34BrN2+ B14725245 4-Methyl-1-[10-(4-methylpyridin-1-ium-1-yl)decyl]pyridin-1-ium;bromide CAS No. 6275-34-9](/img/structure/B14725245.png)
4-Methyl-1-[10-(4-methylpyridin-1-ium-1-yl)decyl]pyridin-1-ium;bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-1-[10-(4-methylpyridin-1-ium-1-yl)decyl]pyridin-1-ium;bromide is a quaternary ammonium compound with a complex structure It is derived from pyridine and is characterized by the presence of two pyridinium rings connected by a decyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-[10-(4-methylpyridin-1-ium-1-yl)decyl]pyridin-1-ium;bromide typically involves the quaternization of pyridine derivatives. One common method is the reaction of 4-methylpyridine with a decyl bromide derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the mixture is heated to facilitate the formation of the quaternary ammonium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-1-[10-(4-methylpyridin-1-ium-1-yl)decyl]pyridin-1-ium;bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the bromide ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various nucleophiles like hydroxide, cyanide, or thiolate ions in polar solvents.
Major Products
Oxidation: Oxidized derivatives of the pyridinium rings.
Reduction: Reduced forms of the pyridinium rings.
Substitution: Substituted pyridinium compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
4-Methyl-1-[10-(4-methylpyridin-1-ium-1-yl)decyl]pyridin-1-ium;bromide has several scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Studied for its role in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the formulation of ionic liquids and as a surfactant in various industrial processes.
Wirkmechanismus
The mechanism of action of 4-Methyl-1-[10-(4-methylpyridin-1-ium-1-yl)decyl]pyridin-1-ium;bromide involves its interaction with biological membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis in microbial organisms. It can also form complexes with proteins, affecting their function and stability. The molecular targets include membrane lipids and protein active sites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Ethyl-4-methylpyridinium Bromide: Similar structure but with an ethyl group instead of a decyl chain.
4-Methyl-1-(3-sulfonatopropyl)pyridinium: Contains a sulfonate group instead of a bromide ion.
Distigmine Bromide: A bisquaternary ammonium compound with a different therapeutic application.
Uniqueness
4-Methyl-1-[10-(4-methylpyridin-1-ium-1-yl)decyl]pyridin-1-ium;bromide is unique due to its long decyl chain, which imparts distinct physicochemical properties. This makes it particularly useful in applications requiring amphiphilic molecules, such as surfactants and phase transfer catalysts.
Eigenschaften
CAS-Nummer |
6275-34-9 |
|---|---|
Molekularformel |
C22H34BrN2+ |
Molekulargewicht |
406.4 g/mol |
IUPAC-Name |
4-methyl-1-[10-(4-methylpyridin-1-ium-1-yl)decyl]pyridin-1-ium;bromide |
InChI |
InChI=1S/C22H34N2.BrH/c1-21-11-17-23(18-12-21)15-9-7-5-3-4-6-8-10-16-24-19-13-22(2)14-20-24;/h11-14,17-20H,3-10,15-16H2,1-2H3;1H/q+2;/p-1 |
InChI-Schlüssel |
WFJJKJIVBBBANH-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC=[N+](C=C1)CCCCCCCCCC[N+]2=CC=C(C=C2)C.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-Methoxyphenyl)-8-(propan-2-yl)-4h-furo[2,3-h]chromen-4-one](/img/structure/B14725167.png)
